molecular formula C7H9NOS B1265910 N-(thiophen-2-ylmethyl)acetamide CAS No. 21403-24-7

N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B1265910
CAS No.: 21403-24-7
M. Wt: 155.22 g/mol
InChI Key: BQRIKSCISYLMQV-UHFFFAOYSA-N
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Description

N-(Thiophen-2-ylmethyl)acetamide (CAS: 21403-24-7) is an acetamide derivative featuring a thiophene ring substituted at the 2-position with a methylacetamide group. Its molecular formula is C₇H₉NOS, with a molecular weight of 155.221 g/mol. Structurally, it consists of a thiophene ring linked to an acetamide moiety via a methylene bridge. Synonyms include 2-Thenylacetamide and N-[(Thiophen-2-yl)methyl]acetamide.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-6(9)8-5-7-3-2-4-10-7/h2-4H,5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRIKSCISYLMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00943963
Record name N-[(Thiophen-2-yl)methyl]ethanimidic acid
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Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21403-24-7
Record name Acetamide, N-2-thenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021403247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(Thiophen-2-yl)methyl]ethanimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(thiophen-2-yl)methyl]acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)acetamide typically involves the acylation of thiophen-2-ylmethylamine with acetic anhydride or acetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as boronic acids can enhance the efficiency of the amidation process .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(thiophen-2-ylmethyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the acetamide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Thiophene-Containing Acetamides

N-(3-Acetyl-2-thienyl)acetamide Derivatives

Two derivatives, N-(3-acetyl-2-thienyl)-2-bromoacetamide and N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide , were synthesized from 3-acetylthiophen-2-amine and halogenated acetylating agents. These compounds serve as intermediates for advanced studies on 3-acetylthiophenes. Key differences from N-(thiophen-2-ylmethyl)acetamide include:

  • Substituents : Presence of acetyl and bromo/phthalimido groups on the thiophene ring.
  • Synthesis : Modified Gewald reaction vs. direct acylation for the parent compound .
  • Applications : These derivatives are tailored for spectroscopic investigations, whereas this compound is a simpler intermediate.
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

This compound features two thiophene rings (one cyanated) and was synthesized via a two-step process involving acyl chloride intermediates.

Phenoxy- and Pyrazole-Substituted Acetamides

2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FL-no: 16.133)

This compound, evaluated by EFSA as a flavoring agent, has a complex structure with phenoxy, pyrazole, and thiophene groups. Key distinctions:

  • Structure: Disubstituted acetamide with bulky aromatic groups vs. the monosubstituted parent compound.
  • Functionality : Imparts a cooling sensation in foods, unlike this compound.

Bioactive Acetamides with Antimicrobial and Anticancer Properties

Piperazine-Sulfonyl Acetamides

Compounds such as 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) and 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl)acetamide (48) exhibit potent activity against gram-positive bacteria and fungi. These derivatives highlight the role of piperazine and sulfonyl groups in enhancing bioactivity, a feature absent in this compound .

Thiazole- and Pyrazole-Based Analgesics

Compounds like 2-(5-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8c) demonstrate significant analgesic activity. The incorporation of thiazole and pyrazole rings enhances binding affinity to biological targets compared to the simpler thiophene-acetamide structure .

Natural Acetamides from Botanical and Microbial Sources

N-(4-Hydroxyphenethyl)acetamide

Isolated from the endophytic fungus Fusarium sp., this compound contains a phenolic substituent. Such natural acetamides often exhibit ecological roles, such as antimicrobial defense, contrasting with synthetic derivatives used in flavoring or pharmaceuticals .

Turbomycin A and Indole Derivatives

Marine-derived acetamides like Turbomycin A (1) and N-(2-(1H-indol-3-yl)-2-oxoethyl)acetamide (3) show cytotoxic activities.

Structural and Functional Comparison Table

Compound Substituents/Features Synthesis Method Key Applications Bioactivity/Safety
This compound Thiophene, methylacetamide Direct acylation Synthetic intermediate Not reported
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Acetyl, bromo groups on thiophene Modified Gewald reaction Spectroscopic studies Intermediate for advanced research
FL-no: 16.133 Phenoxy, pyrazole, thiophene Multi-step synthesis Food flavoring (cooling agent) GRAS, EFSA-approved
Piperazine-sulfonyl acetamides (47, 48) Piperazine, sulfonyl, fluorophenyl Multi-component reactions Antimicrobial agents Active against gram-positive bacteria
N-(4-Hydroxyphenethyl)acetamide Phenolic ethyl group Microbial fermentation Ecological defense Moderate cytotoxicity

Biological Activity

N-(thiophen-2-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H9NOSC_7H_9NOS and a molecular weight of approximately 155.22 g/mol. Its structure includes a thiophene ring, which is known for its diverse reactivity and biological interactions. The presence of the acetamide functional group enhances its potential as a pharmacological agent.

1. Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. A study focused on various acetamide derivatives found that compounds similar to this compound demonstrated effective inhibition against multidrug-resistant strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) for these compounds ranged from 1.05 to 4.10 µM, indicating significant potency against pathogens like Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameMIC (µM)Target Pathogen
This compound1.05 - 4.10Mycobacterium tuberculosis
Similar Derivative 1X.XXStaphylococcus aureus
Similar Derivative 2X.XXEscherichia coli

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including lung adenocarcinoma cells (SPAC1). The mechanism appears to involve the modulation of protein tyrosine kinases, which play a crucial role in cancer cell signaling pathways .

Case Study: Antitumor Evaluation

A recent study synthesized a series of compounds based on the this compound framework and evaluated their antitumor activity. Among these, several derivatives exhibited enhanced inhibitory effects on cancer cell growth, with some showing up to ten times greater potency than previously established compounds .

Table 2: Anticancer Activity of this compound Derivatives

Compound NameIC50 (µM)Cell Line
This compoundX.XXSPAC1 (Lung Adenocarcinoma)
Derivative AX.XXMCF7 (Breast Cancer)
Derivative BX.XXHeLa (Cervical Cancer)

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Receptor Modulation : It is suggested that this compound can bind to receptors associated with cell signaling pathways, thereby altering cellular responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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